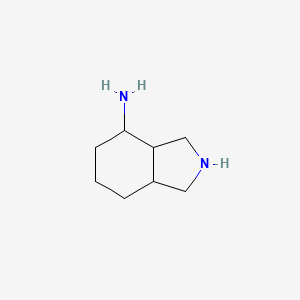

Octahydro-1H-isoindol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-8-3-1-2-6-4-10-5-7(6)8/h6-8,10H,1-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNQSAMONKDGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2C(C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Octahydro 1h Isoindol 4 Amine and Its Derivatives

Direct and Indirect Synthetic Routes to the Octahydro-1H-isoindole Ring System

The construction of the octahydro-1H-isoindole ring system can be achieved through a variety of synthetic routes, ranging from classical cyclization reactions to more modern and complex strategies. These methods can be broadly categorized as direct, where the saturated ring system is formed in a single key step, or indirect, where an unsaturated precursor is first synthesized and subsequently reduced.

Cyclization Reactions of Amine and Carboxylic Acid Precursors

A fundamental and widely used approach for the synthesis of the isoindole core involves the cyclization of appropriate amine and carboxylic acid-derived precursors. One common method involves the reaction of a suitable amine with a cyclic anhydride (B1165640), such as cis-hexahydrophthalic anhydride, followed by cyclization. smolecule.com This approach is often cost-effective and suitable for large-scale production due to its simplicity and good yields. For instance, the reaction of an amine with a cyclic anhydride can lead to the formation of an intermediate that, upon further reaction, yields the desired isoindole ring system. smolecule.com

Another variation of this strategy involves the use of dicarboxylic acids or their derivatives. The condensation of an amine with a dicarboxylic acid derivative can initiate the formation of the heterocyclic ring. These reactions often require specific conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity.

| Precursor 1 | Precursor 2 | Product Type | Reference |

| Amine | Cyclic Anhydride | Octahydro-1H-isoindole derivative | smolecule.com |

| Amine | Carboxylic Acid Derivative | Octahydro-1H-isoindole derivative |

Hydrogenation Approaches to Unsaturated Isoindole Intermediates

A prevalent indirect route to the octahydro-1H-isoindole framework is the hydrogenation of unsaturated isoindole precursors. This method typically involves the synthesis of an isoindole or isoindoline (B1297411) derivative, which is then subjected to catalytic hydrogenation to saturate the ring system. smolecule.com The complete reduction of the aromatic isoindole system presents a synthetic challenge due to the stability of the aromatic nucleus, often requiring forcing conditions or specialized catalyst systems. smolecule.com

Various catalysts are employed for this transformation, with palladium and platinum catalysts being common choices. The reaction is typically carried out under controlled hydrogen pressure. For example, rhodium on carbon has been used as a catalyst for the hydrogenation of 2,3-dihydro-1H-isoindole-1-carboxylic acid methyl ester hydrochloride to yield octahydro-1H-isoindole-1-carboxylic acid hydrochloride. google.com Another approach utilizes cis-tetrahydrophthalimide as a starting material, which is first reduced to cis-isoindoline and then catalytically hydrogenated to obtain cis-octahydroisoindole. google.com

The stereochemical outcome of the hydrogenation can be influenced by the choice of catalyst and reaction conditions, allowing for the synthesis of specific isomers. smolecule.com

| Unsaturated Precursor | Catalyst | Product | Reference |

| Isoindole/Dihydroisoindole | Palladium/Platinum | Octahydro-1H-isoindole | |

| 2,3-dihydro-1H-isoindole-1-carboxylic acid methyl ester HCl | 10% Rhodium/Carbon | Octahydro-1H-isoindole-1-carboxylic acid HCl | google.com |

| cis-Isoindoline | Ruthenium | cis-Octahydroisoindole | google.com |

Advanced Cycloaddition Strategies

Cycloaddition reactions offer powerful and often stereocontrolled methods for the construction of the isoindole framework. The Diels-Alder reaction, in particular, has been a popular strategy. beilstein-journals.org Intramolecular Diels-Alder reactions of suitably functionalized precursors can lead to the formation of the bicyclic system with high stereoselectivity. beilstein-journals.orgnih.gov For example, an intramolecular Diels-Alder reaction of a silyl (B83357) enol ether has been used to construct the isoindolinone core, a precursor to more complex isoindole-containing structures. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions of azomethine ylides with dienophiles provide an efficient route to polyfunctionalized isoindoline-1-carboxylic acid analogues with a high degree of stereocontrol. csic.es These reactions can be catalyzed by metal complexes, such as those of copper(I), to achieve high efficiency and enantioselectivity. csic.es Other advanced strategies include a Rh(I)-catalyzed [3 + 2 + 1] cycloaddition of 1-yne–vinylcyclopropanes and carbon monoxide to construct the core structure of related alkaloids. acs.org

Intramolecular Rearrangements and Annulations for Isoindole Framework Construction

Intramolecular rearrangements and annulation reactions represent another class of sophisticated methods for building the isoindole skeleton. A notable example is the domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction, which provides a highly stereoselective one-pot method for constructing an angularly fused aza-tricyclic framework related to the octahydro-1H-isoindole system. nih.govacs.org

Other rearrangement strategies, such as the smolecule.comnih.gov-Meisenheimer rearrangement followed by an intramolecular Heck cyclization, have been employed to elaborate the isoindobenzazocine moiety, which contains an isoindole core. beilstein-journals.orgnih.gov Additionally, palladium-catalyzed intramolecular α-arylation of α-amino acid esters has been utilized to form the pyrrolidine (B122466) ring of the isoindole system. csic.es These advanced methods often allow for the rapid assembly of complex molecular architectures from simpler starting materials.

Stereochemical Control and Enantioselective Synthesis

The biological activity of octahydro-1H-isoindole derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Diastereoselective and Enantioselective Approaches in Ring Construction

Significant progress has been made in controlling the stereochemistry during the construction of the octahydro-1H-isoindole ring. Diastereoselective approaches often rely on the use of chiral auxiliaries or chiral starting materials to direct the formation of specific stereoisomers. For instance, the stereoselective synthesis of both cis- and trans-fused octahydroisoindole (B159102) systems has been achieved using advanced chiral precursors like oxazoloisoindolone lactam and 1,2-cyclohexanedicarboxylic anhydride. nih.govacs.org These methods can yield enantiopure octahydroisoindolone intermediates with the desired stereochemistry at the ring junction. nih.govacs.org

A key step in many of these syntheses is the highly diastereoselective addition of nucleophiles, such as trimethyl phosphite, to chiral N-acyliminium ions, which allows for complete stereocontrol. nih.govacs.org Furthermore, enantioselective methods using chiral catalysts, such as those based on N-heterocyclic carbenes (NHCs), have been developed for the synthesis of related heterocyclic systems, showcasing the potential for catalytic asymmetric synthesis of octahydroisoindole derivatives. rsc.org The use of biocatalysts, such as monoamine oxidases, has also been explored for the enantioselective functionalization of related pyrrolidine rings. csic.es

Biocatalytic Transformations for Chiral Octahydro-1H-isoindol-4-amine Analogues

The synthesis of enantiomerically pure chiral amines is of significant interest, and biocatalysis has emerged as a powerful green technology for achieving this. mdpi.com Enzymes such as transaminases (TAs) and dehydrogenases offer high selectivity under mild reaction conditions. nih.govmdpi.com For isoindole-related structures, specific enzymes have been employed to create chiral precursors, which are essential building blocks for more complex molecules.

One notable approach involves the use of monoamine oxidase from Aspergillus niger (MAO-N). Turner et al. demonstrated the enantioselective synthesis of a precursor for octahydroisoindole-1-carboxylic acid through the direct activation of a C–H bond adjacent to the nitrogen atom in a pyrrolidine substrate. csic.es This biocatalyst, coupled with molecular oxygen, generates an intermediate enantiopure Δ1-pyrroline, which can then be further processed. csic.es The enzymatic reaction stream, when treated with sodium bisulfite, can generate an amino sulfonate from the imine produced. csic.es

Furthermore, ω-transaminases are widely used for the synthesis of chiral amines from prochiral ketones. mdpi.comresearchgate.net This method, known as asymmetric synthesis, can be applied to cyclic ketones to produce chiral cyclic amines. mdpi.com While direct biocatalytic amination of an octahydro-1H-isoindolone precursor to yield chiral this compound is a plausible strategy, specific examples in the literature focus more on related scaffolds. The deracemization of racemic amines, using two stereocomplementary ω-TAs, is another advanced biocatalytic method to achieve high enantiopurity. mdpi.com

Table 1: Biocatalytic Methods for Chiral Amine Synthesis Applicable to Isoindole Analogues

| Enzyme Class | Transformation Type | General Substrate | General Product | Key Findings & Relevance |

|---|---|---|---|---|

| Monoamine Oxidase (MAO-N) | Oxidative Desymmetrization | Prochiral Pyrrolidines | Enantiopure Δ1-Pyrrolines | Creates chiral precursors for octahydroisoindole-1-carboxylic acid via C-H bond activation. csic.es |

| ω-Transaminase (ω-TA) | Asymmetric Synthesis | Prochiral Ketones | Chiral Primary Amines | A primary method for producing enantiopure amines; applicable to cyclic ketone precursors. mdpi.comresearchgate.net |

Functionalization and Chemical Derivatization Pathways

Introduction and Modification of Amine Functionalities

The amine group at the 4-position of the octahydro-1H-isoindole core is a key site for functionalization. The synthesis of the parent amine often involves the reduction of a precursor compound. For instance, reduction reactions using agents like sodium borohydride (B1222165) or lithium aluminum hydride can convert suitable precursors into the desired amine. smolecule.com

Once the primary amine is in place, it can be further modified. Reductive alkylation is a common method to convert primary amines into secondary or tertiary amines while leaving their charge unaltered. nih.gov This allows for the introduction of various alkyl or substituted alkyl groups. For example, N-Methyl-N-(pyridin-2-ylmethyl)this compound and 2-benzyl-octahydro-1H-isoindol-4-amine are derivatives created through the modification of this amine functionality. smolecule.comamericanelements.com These modifications can introduce new properties and allow for the construction of more complex molecules. nih.govsmolecule.com

Table 2: Selected Methods for Amine Functionality Introduction and Modification

| Reaction Type | Common Reagents | Product Type | Example Compound |

|---|---|---|---|

| Reduction of Precursor | Sodium borohydride, Lithium aluminum hydride | Primary Amine | This compound. |

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | N-Methyl-N-(pyridin-2-ylmethyl)this compound. smolecule.com |

Acylation and Esterification Reactions

Acylation and esterification reactions are fundamental pathways for derivatizing the octahydro-1H-isoindole scaffold. Acylation typically occurs at the secondary amine within the isoindole ring system or at the primary amine at the 4-position. For instance, reacting the secondary amine of an octahydro-1H-isoindole-1-carboxylic acid with an acyl halide, such as 3-(acetylthio)-2-methylpropanoyl chloride, yields N-acyl derivatives. google.com This reaction is often carried out in the presence of a base like triethylamine (B128534) to neutralize the hydrogen halide byproduct. google.com A prominent example of derivatization is 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one, where an acetyl group is attached to the nitrogen at the 2-position. sigmaaldrich.com

Esterification is relevant when a carboxylic acid functionality is present, such as in octahydro-1H-isoindole-4-carboxylic acid. The synthesis of methyl octahydro-1H-isoindole-4-carboxylate, for example, involves the esterification of the corresponding carboxylic acid, often using reagents like methyl chloroformate under basic conditions. smolecule.com These ester derivatives can serve as protected intermediates for further synthetic manipulations. google.com

Table 3: Acylation and Esterification Reactions

| Reaction Type | Reagents & Conditions | Moiety Functionalized | Product Example |

|---|---|---|---|

| N-Acylation | Acyl halides (e.g., acetyl chloride), Base (e.g., triethylamine), Anhydrous solvent (e.g., dichloromethane) | Ring Nitrogen (2-position) | 2-[3-(acetylthio)-2-methyl-1-oxopropyl]octahydro-1H-isoindole-1-carboxylic acid. google.com |

Electrophilic and Nucleophilic Substitution Reactions on the Isoindole Moiety

The isoindole ring system, even in its saturated octahydro form, provides opportunities for substitution reactions to introduce further functional groups. The isoindole moiety can theoretically participate in both electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functionalities onto the carbocyclic portion of the molecule. smolecule.comsmolecule.comsmolecule.com

In the context of the aromatic isoindole, it is known to react readily with electrophilic reagents due to the electron-rich nature of the pyrrole-like ring. matanginicollege.ac.in While the saturated octahydro-isoindole lacks this aromatic system, the underlying bicyclic framework can still be targeted for functionalization. For example, the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been achieved through reactions like epoxidation of a double bond on the cyclohexane (B81311) ring, followed by ring-opening with nucleophiles such as sodium azide. tubitak.gov.tr This demonstrates that even in saturated systems, reactions that proceed via electrophilic attack on a double bond (epoxidation) or subsequent nucleophilic attack can be used to functionalize the carbocyclic ring. tubitak.gov.tr

Table 4: Substitution Reactions on the Isoindole Moiety

| Reaction Type | General Principle | Potential Reagents | Potential Outcome |

|---|---|---|---|

| Electrophilic Substitution | Reaction at an electron-rich site (e.g., a double bond if present in a precursor) | Oxidizing agents (e.g., m-CPBA for epoxidation) | Introduction of electrophiles, formation of epoxides. tubitak.gov.tr |

Reactivity and Mechanistic Transformations of Octahydro 1h Isoindol 4 Amine Derivatives

Oxidation Reactions and Product Characterization

Derivatives of octahydro-1H-isoindol-4-amine are susceptible to oxidation at several positions, including the nitrogen atom, the cyclohexane (B81311) ring, and substituents attached to the core structure. The choice of oxidizing agent and reaction conditions dictates the nature of the resulting products.

Common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of ketones or carboxylic acids from susceptible functional groups on the isoindole framework. For instance, the oxidation of a thiophene (B33073) ring attached to the isoindole nitrogen can yield sulfoxides or sulfones. smolecule.com Shono-type oxidation, an electrochemical method, has been employed to functionalize the carbon alpha to the nitrogen atom, enabling the formation of C-N bonds with protected amine nucleophiles. chemrxiv.org This voltage-controlled strategy allows for selective oxidation and modular C-N bond formation. chemrxiv.org

The characterization of oxidation products relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the position and stereochemistry of newly introduced functional groups. For example, in the oxidation of allylic alcohol derivatives of hexahydroisoindole-1,3-diones with m-chloroperbenzoic acid (m-CPBA), ¹H NMR analysis confirmed the formation of syn-epoxy alcohols as the sole products. ahievran.edu.tr

Table 1: Examples of Oxidation Reactions on Isoindole Derivatives

| Starting Material | Oxidizing Agent | Product Type | Reference |

| 1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one | Potassium permanganate or Hydrogen peroxide | Ketones or Carboxylic acids | |

| N-Methyl-N-(thiophen-2-ylmethyl)this compound | Not specified | Sulfoxides or Sulfones | smolecule.com |

| N-protected octahydro-1H-isoindole | Constant voltage electrolysis (Shono-type) | α-amino functionalized isoindole | chemrxiv.org |

| Allyl alcohol derivatives of hexahydro-isoindole-1,3-dione | m-CPBA | syn-Epoxy alcohols | ahievran.edu.tr |

Reduction Processes and Amine Derivative Formation

Reduction reactions involving this compound derivatives typically target carbonyl groups, nitro groups, or the isoindoline (B1297411) core itself to yield more saturated compounds. smolecule.comevitachem.com Common reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride are effective for these transformations. For example, the reduction of 1-(4-amino-octahydro-1H-isoindol-2-yl)ethan-1-one with sodium borohydride can produce the corresponding alcohol or amine derivatives.

Catalytic hydrogenation is another important reduction method. The reduction of isoindole derivatives can yield octahydro forms. smolecule.com For instance, the hydrogenation of methyl 3-oxo-1H-isoindolin-1-carboxylate over a platinum oxide catalyst stereoselectively produces the corresponding cis-fused octahydroisoindole-1H-carboxylic acid system. csic.es The reduction of a nitroso group on the isoindole ring can lead to the formation of amines. evitachem.com

The formation of new amine derivatives is a key outcome of many reduction processes. These reactions are often part of multi-step syntheses to create libraries of compounds for various applications.

Table 2: Reduction Reactions of Isoindole Derivatives

| Starting Material | Reducing Agent/Method | Product Type | Reference |

| 1-(4-Amino-octahydro-1H-isoindol-2-yl)ethan-1-one | Sodium borohydride | Alcohols or Amines | |

| Isoindoline core | Not specified | More saturated derivatives | smolecule.com |

| 2-nitroso-octahydro-1H-isoindole | Not specified | Amines | evitachem.com |

| Methyl 3-oxo-1H-isoindolin-1-carboxylate | H₂, Platinum oxide | cis-fused octahydroisoindole-1H-carboxylic acid | csic.es |

Substitution Reactions for Diverse Functionalized Analogues

Substitution reactions are fundamental to diversifying the functionality of the this compound scaffold. These reactions can occur at the nitrogen atom, the amino group, or on the cyclohexane ring, allowing for the introduction of a wide array of functional groups.

The amino group of this compound can undergo acylation reactions. For instance, reacting octahydro-1H-isoindole-1-carboxylic acid hydrochloride with 3-(acetylthio)-propanoyl chloride in the presence of pyridine (B92270) results in the N-acylated product. google.com The nitrogen of the isoindole ring can also be a site for substitution. For example, the methyl group in N-Methyl-N-(thiophen-2-ylmethyl)this compound can be replaced with other functional groups. smolecule.com

Furthermore, the isoindole core itself can participate in electrophilic substitution reactions, particularly in its aromatic or partially saturated forms. smolecule.com The synthesis of various derivatives often involves nucleophilic substitution, where functional groups on the compound are replaced. smolecule.com

Table 3: Substitution Reactions on Isoindole Scaffolds

| Starting Material | Reagent | Reaction Type | Product | Reference |

| Octahydro-1H-isoindole-1-carboxylic acid hydrochloride | 3-(acetylthio)-propanoyl chloride, Pyridine | N-Acylation | 2-[3-(acetylthio)-1-oxopropyl]octahydro-1H-isoindole-1-carboxylic acid | google.com |

| N-Methyl-N-(thiophen-2-ylmethyl)this compound | Not specified | Substitution on Nitrogen | Variously functionalized analogues | smolecule.com |

| Isoindole part of N-Methyl-N-(Pyridin-2-Ylmethyl)this compound | Electrophile | Electrophilic Substitution | Substituted isoindole derivatives | smolecule.com |

Ring-Opening and Skeletal Rearrangement Investigations

The fused ring system of this compound derivatives can undergo ring-opening and skeletal rearrangements under specific conditions, leading to novel molecular architectures. These transformations are often promoted by acids or bases and can involve complex mechanistic pathways. researchgate.net

For example, the ring-opening of epoxy-isoindole derivatives with nucleophiles like methanol (B129727) in the presence of an acid catalyst has been reported. ahievran.edu.trtubitak.gov.tr This reaction proceeds regioselectively, often through an SN2-like mechanism. ahievran.edu.tr

Skeletal rearrangements, such as the Wagner-Meerwein rearrangement, have been observed in perhydro-3a,6;4,5-diepoxyisoindoles when treated with a Lewis acid like BF₃·Et₂O in acetic anhydride (B1165640). researchgate.net This particular reaction involves not only the opening of the oxirane ring but also a carbocation-mediated 1,2-rearrangement of the carbon skeleton. researchgate.net Such rearrangements can significantly alter the core structure of the molecule, providing access to diverse and complex scaffolds. whiterose.ac.uk The Piancatelli reaction, a rearrangement of 2-furylcarbinols, has been utilized in cascade reactions to construct complex heterocyclic systems, including those related to isoindoles. researchgate.net

Table 4: Ring-Opening and Rearrangement Reactions of Isoindole Derivatives

| Starting Material | Reagent/Condition | Reaction Type | Product Type | Reference |

| Epoxy-isoindole derivatives | Methanol, H₂SO₄ | Ring-opening | trans-methoxy acetate (B1210297) derivatives | ahievran.edu.trtubitak.gov.tr |

| Perhydro-3a,6;4,5-diepoxyisoindoles | BF₃·Et₂O, Acetic anhydride | Skeletal Rearrangement (Wagner-Meerwein) | Rearranged isoindole derivatives | researchgate.net |

| Cycloalkane-anellated heterocycles | Acid or Base | Ring-contraction, ring-expansion, or ring-opening | New or unusual compounds | researchgate.net |

| 2-furylcarbinols | Not specified | Piancatelli rearrangement | Functionalized cyclopentenones | researchgate.net |

Advanced Characterization Techniques in Octahydro 1h Isoindol 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. slideshare.netjchps.com For Octahydro-1H-isoindol-4-amine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for analyzing the molecule's conformational dynamics. ipb.pt

¹H NMR Spectroscopy would provide information about the number of different types of protons and their electronic environments. The integration of the signals corresponds to the relative number of protons of each type. jchps.com Key expected signals would include those for the protons on the saturated carbocyclic and heterocyclic rings, as well as the protons of the primary amine group (-NH₂) and the secondary amine proton (-NH-). The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atoms and the molecule's geometry. slideshare.net

¹³C NMR Spectroscopy , often run with proton decoupling, reveals the number of non-equivalent carbon atoms in the molecule. organicchemistrydata.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), and methine (-CH) carbons, which is crucial for assigning the signals from the fused ring system.

Table 1: Expected NMR Data and Techniques for Structural Elucidation This table is illustrative and shows the type of data expected from NMR analysis.

| Technique | Purpose | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Identifies proton environments, multiplicity, and integration. | Complex multiplets in the aliphatic region (approx. 1.0-3.5 ppm) for ring protons. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Identifies unique carbon environments. | Multiple signals in the aliphatic region (approx. 20-70 ppm). |

| DEPT | Differentiates CH, CH₂, and CH₃ groups. | Assists in assigning specific carbon signals within the fused ring structure. |

| COSY | Shows proton-proton (¹H-¹H) coupling correlations. | Maps the connectivity of protons within each ring system. |

| HSQC/HETCOR | Correlates protons with their directly attached carbons. | Links specific proton signals to their corresponding carbon signals for definitive assignment. |

| HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Confirms the overall carbon skeleton and the position of the amine substituent. |

| NOESY | Identifies protons that are close in space. | Elucidates the 3D structure and preferred conformation of the fused rings. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique provides precise coordinates of each atom, allowing for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers.

For a chiral molecule like this compound, obtaining a high-quality single crystal is a prerequisite. researchgate.net The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis reveals the arrangement of molecules in the crystal lattice, described by the unit cell dimensions and the space group. In the case of an enantiopure sample, the analysis can determine the absolute stereochemistry, often reported via the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net

The crystal structure reveals not only the intramolecular details but also the intermolecular interactions, such as hydrogen bonding involving the amine groups, which stabilize the crystal packing. researchgate.net For instance, studies on related complex isoindole derivatives have successfully used X-ray diffraction to confirm the relative and absolute stereochemistry. researchgate.net

Table 2: Illustrative X-ray Crystallographic Data This table represents typical parameters obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description | Example Value |

|---|---|---|

| Molecular Formula | Chemical formula of the compound. | C₈H₁₆N₂ |

| Crystal System | The symmetry system of the crystal lattice (e.g., Orthorhombic). | Orthorhombic |

| Space Group | The symmetry group of the crystal (e.g., P2₁2₁2₁ for a chiral molecule). | P2₁2₁2₁ |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 8.5 Å, b = 10.2 Å, c = 12.1 Å; α = β = γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1045.0 |

| Z | The number of molecules in the unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | ~0.05 |

| Flack Parameter | A parameter used to determine the absolute stereochemistry of a chiral, non-centrosymmetric structure. | ~0.0(1) |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. scirp.org Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm), allowing for the unambiguous determination of its molecular formula. scirp.org

The calculated exact mass of the protonated molecular ion [M+H]⁺ of this compound (C₈H₁₆N₂) is 141.1392. HRMS would confirm this mass experimentally.

Furthermore, tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. In an MS/MS experiment, the molecular ion is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. mdpi.com The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include the loss of ammonia (B1221849) (NH₃) from the primary amine, and various ring cleavages. The fragmentation pathways of related cyclic amines have been studied, showing characteristic losses based on α-cleavage and subsequent rearrangements. mdpi.com

Table 3: Predicted HRMS Data and Fragmentation Pattern This table presents the calculated exact mass and a plausible fragmentation pathway for this compound.

| Ion | Formula | Calculated m/z | Inferred Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | [C₈H₁₇N₂]⁺ | 141.1392 | - |

| [M+H - NH₃]⁺ | [C₈H₁₄N]⁺ | 124.1126 | Ammonia (NH₃) |

| Fragment 2 | e.g., [C₇H₁₂N]⁺ | 110.0970 | C₂H₅N (from ring cleavage) |

| Fragment 3 | e.g., [C₆H₁₀]⁺ | 82.0783 | C₂H₇N₂ (from multiple cleavages) |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. specac.com

The IR spectrum of this compound would be characterized by absorptions corresponding to its primary and secondary amine groups, as well as the saturated C-H bonds of the fused ring system.

Key expected absorptions include:

N-H Stretching: Primary amines (R-NH₂) typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region (one for symmetric and one for asymmetric stretching). Secondary amines (R₂-NH) show a single, weaker band in this same region. uc.educore.ac.uk

N-H Bending: The scissoring vibration of the primary amine group usually appears as a medium to strong band between 1650-1580 cm⁻¹. uc.edu

C-N Stretching: These absorptions are typically found in the 1250-1000 cm⁻¹ region. specac.com

C-H Stretching: The stretching vibrations for sp³-hybridized C-H bonds in the saturated rings will appear as strong absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. libretexts.org

C-H Bending: Methylene (-CH₂-) scissoring and bending vibrations are expected around 1470-1450 cm⁻¹. libretexts.org

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks that is unique to the specific molecule. specac.com

Table 4: Characteristic Infrared Absorption Frequencies

| Frequency Range (cm⁻¹) | Bond | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3300 | N-H Stretch | Primary & Secondary Amine | Medium |

| 2960 - 2850 | C-H Stretch | Alkane (sp³ C-H) | Strong |

| 1650 - 1580 | N-H Bend | Primary Amine | Medium-Strong |

| 1470 - 1450 | C-H Bend | Alkane (-CH₂-) | Medium |

| 1250 - 1000 | C-N Stretch | Amine | Medium |

Computational and Theoretical Studies on Octahydro 1h Isoindol 4 Amine Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and reactivity of molecular systems. researchgate.net These methods are applied to understand the geometric conformations and electronic properties of molecules based solely on their atomic constituents. researchgate.net For isoindole derivatives, DFT methods like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)) are commonly used to optimize molecular geometries and calculate key electronic parameters. nih.govahievran.edu.trnih.gov

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.netnih.gov The energy gap between HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.govajchem-a.com For instance, in a study of an isoindole derivative, the HOMO was found to be localized over a substituted aromatic ring, indicating it as the nucleophilic side, while the LUMO was situated on the indole (B1671886) portion, marking it as the electrophilic side. nih.gov The calculated HOMO-LUMO energy gap for this compound was 4.59 eV. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net These computational approaches can also be used to calculate reaction energetics, providing the Gibbs free energies for reaction pathways, such as the multi-step synthesis of isoindole scaffolds, and identifying the rate-determining transition states. acs.org

| Parameter | Description | Typical Calculated Value/Finding | Reference |

|---|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Measures the tendency to donate electrons. | Localization on electron-rich regions like aromatic rings. | nih.gov |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Measures the tendency to accept electrons. | Localization on electron-deficient regions. | nih.gov |

| ΔE (HOMO-LUMO Energy Gap) | Indicates chemical reactivity and stability. | ~4.59 eV | nih.gov |

| Dipole Moment (µ) | Indicates overall polarity and influences binding affinity. | Calculated to predict binding poses. | nih.gov |

| Reaction Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction pathway. | Calculated for multi-step syntheses to determine favorability. | acs.org |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict reactive sites. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) regions. | researchgate.net |

Intermolecular Interaction Analysis: Hirshfeld Surface and Energy Framework Investigations

The most common interactions identified in the crystal structures of related compounds are H···H, O···H/H···O, and C···H/H···C contacts. nih.gov For example, in one study of three isoindole derivatives, Hirshfeld analysis quantified the contributions of weak intermolecular contacts, which are crucial not only for crystal packing but also for biological recognition processes. nih.gov In another analysis of an isoindole derivative crystal, H···H interactions accounted for 43.0% of the contacts. researchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a visual summary of these interactions, with characteristic shapes indicating specific contact types like hydrogen bonds or van der Waals forces. scirp.orgresearchgate.net

Energy framework analysis complements Hirshfeld surfaces by calculating the pairwise interaction energies between molecules in the crystal lattice. rsc.orgfrontiersin.org This method allows for the visualization of the supramolecular architecture by depicting the strengths of electrostatic and dispersion forces as distinct frameworks. researchgate.netfrontiersin.org Such analyses reveal that dispersive energies are often the most significant forces in the crystal packing of these organic molecules. frontiersin.org This combined approach provides a comprehensive picture of the forces governing the three-dimensional arrangement of molecules in a crystal. mdpi.com

| Interaction Type | Description | Reported Contribution (%) | Reference |

|---|---|---|---|

| H···H | Van der Waals interactions between hydrogen atoms. | 43.0% - 78.6% | researchgate.netmdpi.com |

| O···H / H···O | Hydrogen bonding and other close contacts involving oxygen and hydrogen. | 2.4% - 26.3% | mdpi.com |

| C···H / H···C | Weak hydrogen bonds involving carbon atoms. | 12.6% - 16.8% | mdpi.com |

| C···C | π-π stacking interactions between aromatic rings. | Reported as present and contributing to stability. | mdpi.com |

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling, and specifically molecular docking, is a cornerstone of modern drug discovery, used to predict how a ligand such as this compound might bind to a biological target. nih.govresearchgate.net This technique places the ligand into the active site of a target protein and calculates a binding score, which estimates the binding affinity. mdpi.com

Derivatives of the isoindole and isoindoline-1,3-dione core have been extensively studied using these methods against a variety of biological targets. For instance, docking studies have evaluated isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govmdpi.com In one such study, the most active derivative against AChE showed an IC50 value of 1.12 μM. mdpi.com Other studies have explored their potential as cyclooxygenase (COX) inhibitors for anti-inflammatory effects, where docking revealed strong interactions with key amino acid residues like Arg120 and Tyr355 in the COX-2 active site. mdpi.com The isoindole scaffold has also been investigated for activity against PI3Kγ in gastric carcinoma and against caspase-3, which is involved in apoptosis. nih.govresearchgate.net These studies not only predict binding affinity but also elucidate the specific interactions, such as hydrogen bonds and π-alkyl interactions, that stabilize the ligand-protein complex. mdpi.com

| Biological Target | Therapeutic Area | Key Findings from Docking | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Alzheimer's Disease | Negative binding affinities calculated; IC50 of 1.12 μM for best AChE inhibitor. | nih.govmdpi.com |

| Cyclooxygenase-2 (COX-2) | Inflammation | Interaction with Arg120 and Tyr355 via hydrogen bonds; π-alkyl interaction with Val523. | mdpi.com |

| Phosphoinositol-3-kinase γ (PI3Kγ) | Gastric Carcinoma | Docking used to uncover binding pose and protein-ligand interactions. | nih.gov |

| Caspase-3 | Anticancer / Apoptosis | Compound 3e showed the best binding energy among synthesized derivatives. | researchgate.net |

| InhA (Enoyl-ACP reductase) | Tuberculosis | Docking and dynamic simulations used to illustrate stability of compounds as InhA inhibitors. | nih.govacs.org |

In Silico Prediction of Biological Activity and Mechanistic Pathways

In silico prediction tools play a crucial role in the early stages of drug development by forecasting the biological activities and pharmacokinetic profiles of new chemical entities. nih.goviapchem.org These computational methods help prioritize candidates for synthesis and experimental testing. nih.gov

Software like PASS (Prediction of Activity Spectra for Substances) evaluates the potential biological activities of a molecule based on its structure, comparing it to a large database of known active compounds. nih.govmedjrf.com For isoindole-related structures, PASS has been used to predict a wide range of pharmacological effects, including antineurotic, antinociceptive (analgesic), and anti-inflammatory activities. nih.govmedjrf.com

Beyond predicting efficacy, in silico models are vital for assessing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. japsonline.com Knowledge-based expert systems can predict the metabolic fate of heterocyclic aromatic amines by identifying likely sites of metabolism and the resulting biotransformations, such as hydroxylation, oxidation, and conjugation. nih.govresearchgate.netresearchgate.net This is critical, as metabolism can activate or deactivate a compound or produce toxic metabolites. pensoft.net These predictive tools can forecast properties like gastrointestinal absorption, blood-brain barrier permeability, and potential hepatotoxicity, guiding the design of safer and more effective drug candidates. japsonline.comnih.gov

| Prediction Type | Method/Tool | Predicted Property/Activity | Reference |

|---|---|---|---|

| Biological Activity Spectrum | PASS Online | Analgesic, Anti-inflammatory, Antineurotic, Phobic disorders treatment. | nih.govmedjrf.com |

| Pharmacokinetics (ADME) | SwissADME, etc. | Prediction of bioavailability, GI absorption, and blood-brain barrier penetration. | nih.gov |

| Metabolic Pathways | Knowledge-based expert systems (e.g., Metaprint2D-react) | Prediction of metabolic maps including oxidation and conjugation reactions. | nih.govresearchgate.net |

| Toxicity | GUSAR, ProTox-II | Prediction of acute toxicity (LD50), mutagenicity, and hepatotoxicity. | medjrf.comnih.gov |

| Drug-Likeness | Lipinski's Rule of Five | Evaluation of molecular properties to assess suitability as an oral drug. | researchgate.net |

Pharmacological and Biological Activity Profiling of Octahydro 1h Isoindol 4 Amine Derivatives

Enzyme Modulation and Inhibition Studies

Derivatives of octahydro-1H-isoindole have been identified as potent modulators of several key enzymes implicated in human diseases. The unique conformational properties of the isoindole ring system allow for the design of specific inhibitors that can fit into the active sites of these enzymes, leading to the modulation of their catalytic activity.

Prolyl oligopeptidase (POP) is a serine protease that has been linked to neurological and psychiatric disorders due to its role in the metabolism of proline-containing neuropeptides. researchgate.netresearchgate.net Inhibition of POP is considered a promising therapeutic strategy for these conditions. Research into isoindole-based structures has yielded potent POP inhibitors. For instance, a study on the synthesis of novel POP inhibitors based on hexahydroisoindoles, which are closely related to the octahydro-1H-isoindole structure, reported derivatives with high selectivity and potency, achieving Ki values as low as 1.0 nM.

Further studies have focused on modifying dicarboxylic acid bis(L-prolyl-pyrrolidine) amides, which are potent POP inhibitors, to improve their pharmacokinetic properties, such as their log P value for better brain penetration. nih.gov Modifications included replacing the pyrrolidinyl group with cycloalkyl groups like cyclopentyl and cyclohexyl, which resulted in slightly more potent compounds with significantly higher log P values. nih.gov The development of these inhibitors often involves creating a structure that can form specific interactions with the enzyme's active site. researchgate.netnih.gov Small-molecule inhibitors of POP, such as KYP-2407, have been shown to stimulate autophagy and reduce aggregates of α-synuclein, a key protein in Parkinson's disease pathology. nih.gov

| Compound Class | Key Structural Features | Reported Activity | Reference |

|---|---|---|---|

| Hexahydroisoindole Derivatives | Based on the hexahydroisoindole scaffold | High selectivity and potency with Ki values as low as 1.0 nM | |

| Dicarboxylic Acid Amide Derivatives | Replacement of pyrrolidinyl group with cyclopentyl or cyclohexyl groups | Increased potency and significantly higher log P value | nih.gov |

| Berberine Hybrids | Berberine core with various substitutions | Balanced activities in the micromolar range against POP, AChE, and BChE | researchgate.net |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the cholinergic nervous system. Their inhibition is a primary strategy for treating Alzheimer's disease. nih.govbohrium.com While direct studies on Octahydro-1H-isoindol-4-amine are limited, research on related heterocyclic structures provides insight into the potential for cholinesterase inhibition. For example, various derivatives of 2,3-dihydroquinazolin-4(1H)-one have been synthesized and shown to inhibit both AChE and BChE, with some compounds exhibiting potency comparable to the standard drug galantamine. ijcce.ac.ir Specifically, a derivative with multiple bromine and chlorine substitutions showed IC50 values of 3.7 µM for AChE and 13.7 µM for BChE. ijcce.ac.ir

Similarly, novel quinoline (B57606) derivatives bearing a morpholine (B109124) group have been identified as potent, dual inhibitors of both AChE and BChE. mdpi.com The structure-activity relationship studies revealed that the length of a methylene (B1212753) side chain and substitutions on a phenyl ring were crucial for inhibitory potency. mdpi.com One such compound, 11g, displayed IC50 values of 1.94 µM and 28.37 µM against AChE and BChE, respectively. mdpi.com The general principle involves a carbamate (B1207046) moiety or other functional group binding to the catalytic site of the cholinesterase, guided by a carrier scaffold. bohrium.com

| Compound Series | Lead Compound Example | Target Enzyme(s) | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 2,3-dihydroquinazolin-4(1H)-ones | 6,8-dibromo-2-(3-bromo-4-chloro-phenyl)-2,3-dihydro-1H-quinazolin-4-one | AChE / BChE | 3.7 / 13.7 | ijcce.ac.ir |

| 4-N-phenylaminoquinolines | Compound 11g | AChE / BChE | 1.94 / 28.37 | mdpi.com |

| Daidzein Derivatives | 4'-N,N-dimethylaminoethoxy-7-methoxyisoflavone (15a) | AChE | 2.14 | nih.gov |

Prolyl Oligopeptidase (POP) Inhibitor Research

Investigations into Anti-infective Properties

The isoindole framework is a recurring motif in the development of anti-infective agents. derpharmachemica.comresearchgate.net Its derivatives have been evaluated for efficacy against a spectrum of pathogens, including bacteria and viruses, demonstrating the versatility of this chemical scaffold in addressing infectious diseases. jmchemsci.comresearchgate.net

Derivatives of octahydro-1H-isoindole have shown notable antimicrobial properties. In vitro studies have demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. derpharmachemica.com For example, octahydro-1H-isoindole-4-carboxylic acid hydrochloride has been reported to have a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. The mechanism of action is thought to involve the disruption of bacterial cell wall synthesis and the inhibition of essential metabolic pathways.

Other fused isoindole derivatives, such as trinems, have been developed as a novel class of β-lactam antibiotics. derpharmachemica.com These compounds show good antibacterial activity, with some derivatives exhibiting potent antimicrobial effects (MIC ~1.5 µg/ml) against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). derpharmachemica.com Phthalazinone derivatives of isoindole have also demonstrated significant antimicrobial activity, showing more potent effects against Gram-positive bacteria compared to Gram-negative strains. medwinpublishers.comresearchgate.net

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Octahydro-1H-isoindole-4-carboxylic acid hydrochloride | Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | ||

| Pseudomonas aeruginosa | 128 | ||

| 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | S. aureus | <0.025 | derpharmachemica.com |

| Trinem Derivative (GV104326) | S. aureus 507 | 0.78 | derpharmachemica.com |

The isoindole scaffold is present in several compounds with significant antiviral activity. researchgate.netjmchemsci.com Derivatives have been investigated for their ability to inhibit the replication of various viruses, including Human Immunodeficiency Virus (HIV), poxviruses, and influenza viruses. researchgate.netnih.gov For instance, certain indole (B1671886) derivatives have shown potent inhibitory activity against HIV integrase, a key enzyme for viral replication, with IC50 values ranging from 0.13 µM to 6.85 µM. Another derivative, 9b-(1-naphthyl)-2,3,5,9b-tetrahydrooxazolo[2,3-a]isoindol-5(9bH)-one, was found to be a potent inhibitor of HIV reverse transcriptase with an IC50 of 1.8 µM. jmchemsci.com

Furthermore, a complex isoindole derivative known as ST-246 (Tecovirimat) has demonstrated potent and specific activity against orthopoxviruses, including vaccinia, monkeypox, and variola virus. nih.govnih.gov It functions by inhibiting the formation of the extracellular forms of the virus, with an EC50 of 0.04 μM against vaccinia virus. jmchemsci.com Phthalimide derivatives, which contain the isoindole-1,3-dione core, have also been explored as antiviral agents. researchgate.net

| Compound/Derivative Class | Virus Target | Mechanism/Target | Reported Activity | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid derivatives | HIV | Integrase Inhibition | IC50: 0.13 - 6.85 µM | |

| Oxazolo[2,3-a]isoindole derivative | HIV | Reverse Transcriptase Inhibition | IC50: 1.8 µM | jmchemsci.com |

| ST-246 (Tecovirimat) | Orthopoxviruses (e.g., Vaccinia) | Inhibits formation of extracellular virus | EC50: 0.04 µM | jmchemsci.com |

| 2-aryl-isoindolin-1-one derivatives | Enterovirus A71 (EV-A71) | Broad antiviral activity | EC50: 1.23 - 1.76 µM | jmchemsci.com |

Antimicrobial Efficacy against Bacterial Strains

Cellular and Molecular Mechanisms of Action

The biological effects of this compound derivatives are underpinned by their interactions with specific molecular targets. The proposed mechanisms are diverse and depend on the specific derivative and its therapeutic application. A primary mechanism is enzyme inhibition, where the compound binds to the active site of an enzyme, modulating its function. This is observed in its activity against prolyl oligopeptidase and cholinesterases. mdpi.com

In the context of antimicrobial action, the mechanism appears to involve the disruption of bacterial cell wall integrity and the inhibition of metabolic pathways crucial for the pathogen's survival. medwinpublishers.com For antiviral activity, the mechanisms are often highly specific to the viral life cycle. For example, some derivatives act as HIV integrase inhibitors by chelating magnesium ions within the enzyme's active site, thereby preventing viral DNA integration. Others, like Tecovirimat, target viral proteins essential for the formation and release of new virus particles from the host cell. jmchemsci.com Some isoindole derivatives can also function as receptor modulators, such as antagonists for the CCR5 co-receptor, which blocks HIV entry into immune cells. researchgate.netjmchemsci.com In cancer research, certain derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines through the activation of caspase pathways.

Apoptosis Induction in Cell Lines

The induction of apoptosis, or programmed cell death, is a primary goal for many anticancer agents. Research into heterocyclic compounds, including those with an isoindole core, has revealed their potential to trigger this process in cancer cells. While direct studies on this compound are limited, research on related isoindole derivatives provides significant insight into the scaffold's potential.

For instance, newly synthesized isoindole derivatives have been evaluated for their cytotoxic effects on various human cancer cell lines, including those for lung (A549), cervical (HeLa), prostate (PC3), breast (MCF-7), and colorectal (Caco-2) cancers. iyte.edu.tr Studies have shown that certain isoindole-1,3-dione derivatives exhibit notable anti-proliferative activity. iyte.edu.tr In one study, two novel isoindole derivatives, 5a and 5g, were assessed for their apoptotic effects on HepG2 (human liver) and MCF-7 (breast cancer) cell lines. The percentage of apoptotic cells in the HepG2 line treated with compound 5a increased from a baseline of 1.65% to 21.25%. iyte.edu.tr Similarly, for the MCF-7 cell line, treatment with compound 5g increased the apoptosis rate from 1.92% to 18.26%, demonstrating a clear pro-apoptotic effect. iyte.edu.tr

Further mechanistic studies on a pyrrolizine/indolizine derivative bearing an isoindole moiety (compound 6o) in HCT-116 colon cancer cells indicated that its activity was linked to cell cycle arrest at the G1 and S phases, a common precursor to apoptosis. nih.gov This suggests that the isoindole scaffold can be a key component in designing compounds that effectively induce programmed cell death in malignant cells.

| Compound | Cell Line | Apoptosis Rate (Control) | Apoptosis Rate (Treated) | Source |

|---|---|---|---|---|

| Isoindole Derivative 5a | HepG2 (Liver Cancer) | 1.65% | 21.25% | iyte.edu.tr |

| Isoindole Derivative 5g | MCF-7 (Breast Cancer) | 1.92% | 18.26% | iyte.edu.tr |

Modulation of Key Molecular Pathways and Receptors

Derivatives of the octahydro-1H-isoindole scaffold have been identified as modulators of crucial molecular targets, particularly receptors in the central nervous system (CNS). One of the most significant of these is the GABA-A (γ-aminobutyric acid type A) receptor, the primary inhibitory neurotransmitter receptor in the brain.

In a study aimed at identifying novel positive allosteric modulators (PAMs) for the α1β2γ2 subtype of the GABA-A receptor, a series of fluorinated 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives with various cyclic amine tails were synthesized and evaluated. nih.gov Among these, the derivative incorporating an octahydro-1H-isoindole moiety (listed as compound 12 in the study) was tested for its binding affinity. nih.gov It displayed a binding affinity (Ki) of 517 nM. nih.gov While this indicated a reduced affinity compared to other five- and six-membered ring derivatives in the same series, it confirmed that the octahydro-1H-isoindole scaffold can be incorporated into ligands that interact with the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.gov This line of research is critical for developing potential treatments for conditions like schizophrenia, which are associated with GABAergic hypofunction. nih.gov

Beyond GABA-A receptors, isoindole-based structures have been instrumental in the development of modulators for metabotropic glutamate (B1630785) receptors (mGluRs), which are also key targets for CNS disorders. nih.gov For example, the isoindolinone core, a related structure, was used to construct a positive allosteric modulator for the mGluR2 receptor, a target for schizophrenia therapies.

| Amine Derivative | Receptor Target | Binding Affinity (Ki) in nM | Source |

|---|---|---|---|

| Octahydro-1H-isoindole | α1β2γ2 GABA-A | 517 | nih.gov |

| 4-Methylpiperidine | α1β2γ2 GABA-A | 204 | nih.gov |

| Azepane | α1β2γ2 GABA-A | 453 | nih.gov |

| Thiazolidine | α1β2γ2 GABA-A | 63.0 ± 8.2 | nih.gov |

| Pyrrolidine (B122466) | α1β2γ2 GABA-A | 54.0 ± 3.6 | nih.gov |

Application in Neuropharmacology (e.g., Analogues of Kainic and Domoic Acids)

In the field of neuropharmacology, the rigid, bicyclic structure of the octahydro-1H-isoindole core makes it an excellent scaffold for creating analogues of potent neuroexcitatory amino acids like kainic acid and domoic acid. These natural compounds are powerful agonists of glutamate receptors, particularly the kainate subtype, and are widely used as pharmacological tools to study neurodegenerative processes and epilepsy.

Kainic acid and domoic acid are structurally related to the neurotransmitter glutamic acid. Their potent and specific action on kainate receptors can induce excitotoxicity, a process that leads to neuronal damage and death. This effect is utilized in experimental models to mimic conditions like epilepsy and to investigate the mechanisms of neuronal cell loss.

The synthesis of analogues of these potent neurotoxins is a critical area of research. By modifying the core structure, medicinal chemists can develop probes with altered selectivity and potency, helping to map the complex pharmacology of glutamate receptors. The octahydro-1H-isoindole framework serves as a valuable starting point for such synthetic efforts. Its stereochemistry can be controlled to mimic the three-dimensional arrangement of substituents found in natural kainoids. The synthesis of novel bicyclic and tricyclic α-amino acids based on isoindoline (B1297411) and related structures has been a focus of research to create constrained analogues of glutamic acid. researchgate.net These synthetic analogues, including those built upon the octahydro-1H-isoindole scaffold, are essential for dissecting the function of specific glutamate receptor subtypes and for the potential development of new therapeutic agents targeting these pathways.

Octahydro 1h Isoindol 4 Amine As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The structural rigidity and chiral nature of the octahydroisoindole (B159102) core make it a powerful tool for constructing complex molecular architectures. Synthetic chemists utilize such scaffolds in lead-oriented synthesis, which aims to create diverse libraries of three-dimensional small molecules suitable for screening as potential lead compounds in drug discovery. whiterose.ac.uk The defined spatial arrangement of substituents on the octahydroisoindole ring allows for precise control over the final molecule's stereochemistry and topography.

Derivatives of octahydro-1H-isoindole serve as fundamental building blocks for accessing more intricate structures. cymitquimica.com For instance, the synthesis of enantiopure cis- and trans-fused octahydroisoindole-1-phosphonic acids from octahydroisoindolones demonstrates the utility of this scaffold in creating structurally complex and functionally diverse molecules. researchgate.net The inherent functionality—both the secondary amine within the ring and the primary exocyclic amine—provides two distinct points for chemical modification, enabling the divergent synthesis of a wide array of compounds from a single, common intermediate. This versatility makes them invaluable starting materials for synthetic campaigns targeting complex natural products or novel chemical entities. researchgate.net

Contribution to Pharmaceutical Intermediate Development

Octahydro-1H-isoindol-4-amine is a critical intermediate for the active pharmaceutical ingredient (API) and research sectors of the pharmaceutical industry. molcore.com The isoindole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active compounds with activities including anti-inflammatory, antiviral, and antihypertensive effects. jmchemsci.com The saturated nature of the octahydroisoindole core often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, compared to its aromatic counterparts.

A notable application is in the development of novel antiviral agents. In a 2023 study, an octahydro-2H-isoindol-2-yl moiety was incorporated into derivatives of oseltamivir (B103847), a well-known influenza neuraminidase inhibitor. The resulting compounds showed potent inhibitory activity, highlighting the scaffold's role in creating new therapeutic candidates. nih.gov The amine group on the octahydro-1H-isoindole framework serves as a key handle for linking the scaffold to other pharmacophores, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. researchgate.net

The table below showcases representative examples of complex molecules derived from the octahydroisoindole scaffold, illustrating their significance as pharmaceutical intermediates.

| Derivative Name | CAS Number | Molecular Formula | Significance/Application |

| This compound | 477700-49-5 | C8H16N2 | Key building block for APIs and research chemicals. molcore.comxdbiochems.com |

| 2-(quinoxaline-6-carbonyl)-octahydro-1H-isoindol-4-amine hydrochloride | Not Available | C17H21ClN4O | Intermediate for creating complex heterocyclic compounds with potential biological activity. molport.com |

| (3R,4R,5S)-4-acetamido-5-((4-(octahydro-2H-isoindol-2-yl)benzyl)amino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid | Not Available | C29H43N3O4 | A novel oseltamivir derivative investigated as a potent inhibitor of influenza virus neuraminidase. nih.gov |

| 2-benzyl-octahydro-1H-isoindol-4-amine | 217464-22-7 | C15H22N2 | A versatile intermediate in organic synthesis and life science research. americanelements.com |

Utilization in the Creation of Novel Heterocyclic Frameworks

The octahydroisoindole skeleton is not only a building block itself but also a precursor for constructing more elaborate and novel heterocyclic systems. Its inherent reactivity can be harnessed in various cyclization and multicomponent reactions to generate unique molecular frameworks.

One powerful strategy is the Diels-Alder reaction. A (4+2) cycloaddition involving maleimides and furfuryl amine has been used to synthesize complex octahydro-benzo[f]isoindoles. tandfonline.com This method provides rapid access to polycyclic systems with multiple stereocenters. Another advanced synthetic approach is the tandem Mannich/Diels-Alder reaction sequence, which has been employed to create libraries of compounds featuring an indolyl-octahydro-3a,6-epoxy-isoindole core. rsc.org This one-pot process efficiently builds molecular complexity from simpler starting materials.

Furthermore, iodine-mediated cyclization of 2-vinylbenzylidenamine derivatives offers a direct route to 1H-isoindole frameworks, which can be subsequently reduced or further functionalized. clockss.org These synthetic methodologies underscore the utility of the isoindole motif in generating structural diversity for chemical biology and drug discovery.

The following table summarizes key synthetic strategies used to generate novel heterocyclic frameworks from isoindole-related precursors.

| Synthetic Strategy | Precursors | Resulting Framework |

| Diels-Alder Cycloaddition | N-phenyl maleimides, Furfuryl amine | Octahydro-benzo[f]isoindole tandfonline.com |

| Tandem Mannich/Diels-Alder | Indole (B1671886), Furfurylamine derivatives | Indolyl-octahydro-3a,6-epoxy-isoindole rsc.org |

| Iodoamination | 2-Vinylbenzylidenamines | 1-Iodomethyl-1H-isoindole clockss.org |

| Pictet-Spengler Reaction | α-amino phosphonates | Tetrahydroisoquinoline-3-phosphonic acid derivatives researchgate.net |

Precursor for Advanced Materials and Specialty Chemicals

Beyond pharmaceuticals, derivatives of this compound are valuable precursors in the field of materials science and for the production of specialty chemicals. The rigid, three-dimensional structure can be incorporated into polymers or serve as a ligand for metal-organic frameworks (MOFs).

Chemical suppliers categorize derivatives like Rel-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ol for use in material science applications, including the development of MOF ligands and materials for OLEDs (Organic Light Emitting Diodes). bldpharm.com Similarly, compounds such as 2-benzyl-octahydro-1H-isoindol-4-amine are offered in grades suitable for technical, optical, and electronics applications, indicating their utility in the formulation of advanced materials. americanelements.com The related intermediate, methyl octahydro-1H-isoindole-4-carboxylate, is explicitly noted for its use in producing specialty chemicals and contributing to advancements in chemical manufacturing. smolecule.com The incorporation of such chiral, bicyclic amines can impart specific physical or optical properties to the final material.

| Derivative Name | Potential Application Area |

| Rel-(3aR,4S,7aS)-octahydro-1H-isoindol-4-ol | MOF Ligands, OLED Materials, Polymer Science bldpharm.com |

| 2-benzyl-octahydro-1H-isoindol-4-amine | Electronics Grade Chemicals, Optical Materials americanelements.com |

| Methyl octahydro-1H-isoindole-4-carboxylate | Specialty Chemicals, Advanced Materials Manufacturing smolecule.com |

Q & A

Q. What strategies validate the specificity of this compound in target engagement assays?

- Methodological Answer : Use CRISPR-engineered cell lines to knock out the target protein and assess off-target effects. Combine SPR with cellular thermal shift assays (CETSA) to confirm binding. Cross-validate with siRNA knockdown models .

Data Analysis & Contradiction Resolution

Q. How should conflicting solubility data from different laboratories be reconciled?

Q. What approaches reconcile discrepancies between in silico predictions and experimental bioactivity results?

- Methodological Answer : Re-evaluate force field parameters in docking studies (e.g., solvation effects). Test metabolite interference via LC-MS/MS. Consider allosteric binding sites not modeled in simulations. Use ensemble docking to capture conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.